(S,R.S)-AHPC-PEG4-NHS ester

Beschreibung

Foundational Principles of the Ubiquitin-Proteasome System (UPS) in Cellular Regulation

The Ubiquitin-Proteasome System (UPS) is a crucial cellular pathway responsible for the degradation of intracellular proteins, thereby regulating a vast array of cellular processes. nih.govfrontiersin.org This system operates through a highly regulated cascade of enzymatic reactions. The process begins when an E1 ubiquitin-activating enzyme activates the small protein, ubiquitin, in an ATP-dependent reaction. nih.govresearchgate.net The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. researchgate.net Finally, an E3 ubiquitin ligase catalyzes the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the substrate protein. nih.govresearchgate.net The sequential addition of multiple ubiquitin molecules creates a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. frontiersin.org The proteasome, a large multi-protein complex, then recognizes and degrades the tagged protein into smaller peptides. mdpi.comresearchgate.net The human genome is estimated to encode over 600 E3 ligases, providing a vast array of potential recruiters for targeted degradation strategies. oxfordglobal.commdpi.com

Evolution of Targeted Protein Degradation as a Modality in Chemical Biology

The concept of harnessing cellular degradation pathways for therapeutic benefit has evolved over several decades. Key discoveries, such as the identification of the non-lysosomal, ATP-dependent proteolytic pathway in the early 1980s and the later characterization of the proteasome, laid the essential groundwork. nih.govprotein-degradation.org The field of TPD gained significant momentum with the first description of PROTACs in 2001 by Sakamoto, Crews, and Deshaies. nih.govwikipedia.org These initial PROTACs were peptide-based and, while demonstrating proof-of-concept, often had poor cell permeability. promegaconnections.com A major breakthrough occurred in 2008 with the development of the first small-molecule PROTAC, which showed improved cellular uptake and successfully targeted the androgen receptor for degradation. rootsanalysis.compromegaconnections.com This success spurred a rapid expansion of research and investment in TPD, leading to the development of a diverse array of PROTACs that recruit various E3 ligases, such as von Hippel-Lindau (VHL) and cereblon (CRBN). wikipedia.orgtocris.com The first PROTAC therapeutic candidate entered clinical trials in 2019, marking a significant milestone in the translation of this technology from a biological tool to a promising new class of medicines. nih.govprotein-degradation.org

Strategic Design and Mechanism of Action of PROTAC Molecules

PROTACs are rationally designed, heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ligase. tandfonline.comnih.gov Their unique mechanism is catalytic, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules, making them effective at low concentrations. nih.govscienceopen.com

The structure of a PROTAC is modular, consisting of three distinct components:

A ligand for the Protein of Interest (POI): This "warhead" is designed to bind specifically to the target protein intended for degradation. promegaconnections.comresearchgate.net

A ligand for an E3 Ubiquitin Ligase: This "anchor" moiety engages a component of the UPS, such as the VHL or CRBN E3 ligases. promegaconnections.comwikipedia.orgtocris.com

A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand. researchgate.net The linker's length, composition, and attachment points are critical variables that influence the stability and geometry of the subsequent ternary complex, thereby affecting degradation efficiency. frontiersin.org

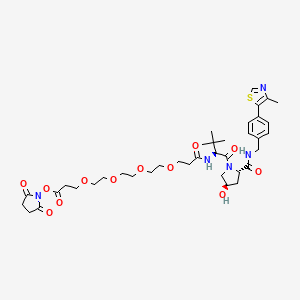

The compound (S,R,S)-AHPC-PEG4-NHS ester is a key building block used in the synthesis of PROTACs. axispharm.comcd-bioparticles.net It comprises a VHL-recruiting ligand ((S,R,S)-AHPC), a flexible PEG4 linker, and a reactive N-hydroxysuccinimide (NHS) ester group. smolecule.combroadpharm.commedchemexpress.com The (S,R,S)-AHPC portion serves as the E3 ligase ligand. medchemexpress.combpsbioscience.com The PEG4 (polyethylene glycol) linker provides spacing and enhances the aqueous solubility of the resulting PROTAC. smolecule.combiochempeg.com The NHS ester is a reactive group that allows for the covalent attachment of a specific POI ligand through a stable amide bond, completing the tripartite PROTAC structure. smolecule.comglenresearch.com

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (S, R, S)-AHPC-PEG4-NHS ester | broadpharm.com |

| Molecular Formula | C38H53N5O12S | broadpharm.commedchemexpress.com |

| Molecular Weight | 803.92 g/mol | broadpharm.commedchemexpress.com |

| CAS Number | 2757045-59-1 | broadpharm.commedchemexpress.com |

| Function | E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis | axispharm.comcd-bioparticles.netmedchemexpress.com |

| Components | (S,R,S)-AHPC (VHL Ligand), PEG4 Linker, NHS Ester | axispharm.comsmolecule.com |

The mechanism of action for a PROTAC begins when it simultaneously binds to both the POI and an E3 ligase inside the cell, forming a ternary complex (POI-PROTAC-E3 ligase). promegaconnections.comnih.gov This event brings the target protein into close proximity with the E3 ligase, an interaction that would not naturally occur. tandfonline.com This induced proximity enables the E3 ligase to efficiently catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. nih.govfrontiersin.org Following the attachment of a polyubiquitin chain, the POI is recognized by the 26S proteasome and subsequently degraded. researchgate.net The PROTAC molecule is then released and can engage another target protein, acting catalytically to induce further rounds of degradation. promegaconnections.comresearchgate.net This process of hijacking the UPS offers a powerful method for selectively eliminating disease-causing proteins. nih.gov

Eigenschaften

Molekularformel |

C38H53N5O12S |

|---|---|

Molekulargewicht |

803.9 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1 |

InChI-Schlüssel |

NRGOXURBVINXIF-DTHISRBOSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |

Herkunft des Produkts |

United States |

Molecular Design and Synthesis of S,r,s Ahpc Peg4 Nhs Ester As a Protac Building Block

Structural Characterization of the AHPC Moiety and its Defined Stereochemistry

The (S,R,S)-AHPC moiety, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, serves as the E3 ligase-recruiting element of the molecule. iris-biotech.desigmaaldrich.com It is a derivative of the well-characterized VHL ligand VH032. selleckchem.comselleckchem.com

Role of AHPC as a Von Hippel-Lindau (VHL) E3 Ligase Ligand

The AHPC component is a potent small-molecule ligand designed to bind specifically to the Von Hippel-Lindau (VHL) protein. selleckchem.commedchemexpress.comtargetmol.com VHL is the substrate-recognition component of the VHL-Elongin B-Elongin C-Cullin 2 (VCB) E3 ubiquitin ligase complex. medchemexpress.commedchemexpress.commedchemexpress.com In its natural physiological role, VHL recognizes a post-translationally hydroxylated proline residue on the alpha-subunit of the Hypoxia-Inducible Factor (HIF-1α) under normal oxygen conditions, leading to HIF-1α's ubiquitination and subsequent degradation by the proteasome. nih.gov The design of VHL ligands like AHPC is based on mimicking this critical hydroxyproline (B1673980) interaction, allowing the synthetic molecule to hijack the VHL E3 ligase complex. nih.govrsc.org By incorporating AHPC into a PROTAC, the entire VHL E3 ligase machinery can be recruited to a specific protein of interest, leading to its targeted degradation. nih.gov

Significance of Stereochemical Purity for E3 Ligase Binding Fidelity

The binding of AHPC to VHL is highly dependent on its specific three-dimensional structure, or stereochemistry. The designation (S,R,S) refers to the specific spatial arrangement of atoms at the three chiral centers within the AHPC molecule. This precise configuration is essential for achieving high-affinity and selective binding to the VHL protein pocket. sigmaaldrich.com Research has demonstrated that alternative stereoisomers, such as the (S,S,S) variant, are inactive and serve as effective negative controls in experiments. sigmaaldrich.com The critical interaction is mediated by the hydroxyl group on the 4-position of the pyrrolidine (B122466) ring, which mimics the natural hydroxyproline of HIF-1α. nih.gov An incorrect stereochemical presentation of this hydroxyl group, as found in the cis-isomer, abolishes binding affinity to VHL. nih.gov Therefore, high stereochemical purity is paramount to ensure that the PROTAC building block engages its intended E3 ligase target with high fidelity, which is a prerequisite for efficient and specific protein degradation.

The PEG4 Spacer: A Polyethylene (B3416737) Glycol Linker Component

The linker is a crucial element in any PROTAC molecule, connecting the E3 ligase ligand to the warhead that binds the target protein. precisepeg.comnih.gov In this building block, a PEG4 spacer is utilized, consisting of four repeating ethylene (B1197577) glycol units. The composition and length of the linker significantly influence the biological activity of the final PROTAC. nih.govnih.gov

Design Rationale for PEGylation: Optimizing Linker Length and Conformational Flexibility for Ternary Complex Formation

The primary function of the linker is to enable the simultaneous binding of the PROTAC to both the E3 ligase and the target protein, forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.comresearchgate.netspringernature.com The formation and stability of this complex are critical for effective ubiquitination. springernature.com

Linker Length: The length of the linker must be carefully optimized. If it is too short, steric hindrance may prevent the two proteins from binding simultaneously. nih.gov If it is too long, the induced proximity may be insufficient for the efficient transfer of ubiquitin. nih.gov The PEG4 linker provides a defined length that has been proven effective in numerous PROTAC systems. chemrxiv.orgmedchemexpress.com

Conformational Flexibility: PEG-based linkers are highly flexible, allowing the PROTAC to adopt a wide range of conformations. precisepeg.comnih.gov This flexibility is advantageous as it permits the two ends of the molecule to orient themselves optimally to engage their respective protein partners, facilitating the formation of a stable and productive ternary complex. nih.gov Structural studies of successful PROTACs have revealed that interactions between the PEG linker and the protein surfaces can contribute to the stability and selectivity of the ternary complex. acs.orgnih.gov

N-Hydroxysuccinimide (NHS) Ester: A Reactive Handle for Bioconjugation

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group incorporated at the terminus of the PEG4 linker. medkoo.comtebubio.com It serves as a versatile chemical handle for the covalent attachment of a ligand targeting a specific protein of interest. axispharm.com NHS esters react efficiently with primary and secondary amines under mild conditions to form stable amide bonds. medkoo.cominstras.comresearchgate.net

This feature makes (S,R,S)-AHPC-PEG4-NHS ester a powerful and convenient tool for PROTAC development. Researchers can synthesize or acquire a ligand for their target protein that contains an accessible amine group. This ligand can then be readily conjugated to the (S,R,S)-AHPC-PEG4-NHS ester building block. This modular approach allows for the rapid generation of PROTAC libraries where the E3 ligase recruiter and linker are held constant, while the target-binding element is varied. axispharm.com This strategy streamlines the process of identifying and optimizing potent and selective protein degraders.

Table 2: Functional Components of (S,R,S)-AHPC-PEG4-NHS Ester

| Component | Chemical Moiety | Primary Function |

| E3 Ligase Ligand | (S,R,S)-AHPC | Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. sigmaaldrich.commedchemexpress.com |

| Linker | PEG4 | Optimally positions the two ligands for ternary complex formation and improves aqueous solubility. precisepeg.comnih.gov |

| Reactive Group | NHS Ester | Enables covalent conjugation to an amine-containing ligand for a protein of interest. medkoo.cominstras.com |

Mechanism of NHS Ester Reactivity with Primary Amine Functionalities

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups widely employed in bioconjugation and chemical biology for their ability to efficiently form stable amide bonds with primary amines. The reactivity of the NHS ester is attributed to the electron-withdrawing nature of the succinimidyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The reaction mechanism proceeds through a nucleophilic acyl substitution. A primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a good leaving group, and a stable amide bond is formed between the original carbonyl group and the primary amine. This reaction is typically carried out in a pH range of 7 to 9 to ensure that the primary amine is in its deprotonated, nucleophilic state.

Versatility in Chemoselective Covalent Attachment Strategies

The chemoselectivity of NHS esters towards primary amines is a key feature that contributes to their versatility in covalent attachment strategies. In the context of complex biomolecules, which often possess multiple reactive functional groups, the ability to selectively target primary amines is crucial for precise modification. Primary amines are commonly found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues, making NHS esters valuable tools for protein labeling and modification.

This selectivity allows for the directed conjugation of various moieties, such as fluorescent dyes, biotin (B1667282), or, in the case of PROTACs, linker-E3 ligase ligand complexes, to a target protein or a synthetic handle. The resulting amide bond is highly stable under physiological conditions, ensuring the integrity of the conjugate. The reaction can be performed in aqueous buffers, which is advantageous for reactions involving sensitive biological molecules. The commercial availability of a wide array of NHS ester-functionalized reagents further enhances their utility in diverse chemical and biological applications.

Synthetic Methodologies for the Preparation of (S,R,S)-AHPC-PEG4-NHS Ester

The synthesis of (S,R,S)-AHPC-PEG4-NHS ester is a multi-step process that involves the careful construction of the von Hippel-Lindau (VHL) E3 ligase ligand (the AHPC core), the incorporation of a polyethylene glycol (PEG) spacer, and the final activation of the terminus with an NHS ester. This modular approach allows for the synthesis of a variety of PROTAC building blocks with different linker lengths and compositions.

Multi-step Organic Synthesis Pathways to the AHPC Core

The (S,R,S)-AHPC core is a derivative of hydroxyproline and serves as the ligand for the VHL E3 ligase. Its synthesis involves a series of peptide-like coupling and deprotection steps.

A common synthetic route begins with the coupling of N-Boc-protected (2S,4R)-4-hydroxyproline with (4-(4-methylthiazol-5-yl)phenyl)methanamine. nih.govacs.org This amide bond formation is typically facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.govacs.org

Following the successful coupling, the Boc (tert-butyloxycarbonyl) protecting group on the proline nitrogen is removed under acidic conditions, for instance, using hydrochloric acid in dioxane or trifluoroacetic acid (TFA). nih.govrsc.org The resulting free amine is then coupled with N-Boc-protected L-tert-leucine, again using a peptide coupling reagent like HATU. nih.gov This step establishes the (S) stereocenter of the tert-leucine residue. Finally, the Boc group on the L-tert-leucine is removed to yield the free amine of the (S,R,S)-AHPC core, which is then ready for the attachment of the PEG linker.

| Step | Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product |

| 1 | N-Boc-(2S,4R)-4-hydroxyproline | (4-(4-methylthiazol-5-yl)phenyl)methanamine | HATU, DIPEA | N-Boc-(2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine |

| 2 | Product from Step 1 | HCl or TFA | Deprotection | (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine |

| 3 | Product from Step 2 | N-Boc-L-tert-leucine | HATU, DIPEA | (S,R,S)-AHPC-Boc |

| 4 | (S,R,S)-AHPC-Boc | HCl or TFA | Deprotection | (S,R,S)-AHPC |

Chemical Protocols for Incorporating the PEG4 Spacer

The PEG4 spacer enhances the solubility and optimizes the spatial orientation of the final PROTAC molecule. The incorporation of the PEG4 spacer is achieved by coupling a commercially available Boc-protected PEG4 carboxylic acid derivative, such as Boc-NH-PEG4-COOH, to the free amine of the AHPC core. biochempeg.com

This reaction is another example of an amide bond formation, typically carried out using standard peptide coupling conditions. The carboxylic acid of the PEG4 linker is activated, often in situ, with a coupling reagent like HATU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and then reacted with the primary amine of the AHPC core. biochempeg.com The Boc protecting group on the distal end of the PEG linker remains intact during this step, preventing unwanted side reactions. After the coupling, the Boc group is removed under acidic conditions to reveal a terminal primary amine, which is then further derivatized. Alternatively, a PEG linker with a terminal carboxylic acid can be directly coupled to the AHPC core, leading to a molecule with a terminal carboxylic acid ready for NHS ester formation.

| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Intermediate Product |

| (S,R,S)-AHPC | Boc-NH-PEG4-COOH | HATU, DIPEA | (S,R,S)-AHPC-PEG4-NH-Boc |

| (S,R,S)-AHPC-PEG4-NH-Boc | Acid (e.g., TFA) | Deprotection | (S,R,S)-AHPC-PEG4-NH2 |

| (S,R,S)-AHPC | HOOC-PEG4-linker | HATU, DIPEA | (S,R,S)-AHPC-PEG4-COOH |

Derivatization Techniques for the Introduction of the NHS Ester Group

The final step in the synthesis of (S,R,S)-AHPC-PEG4-NHS ester is the conversion of the terminal carboxylic acid of the PEG linker into a reactive NHS ester. This is a crucial step that renders the molecule capable of reacting with a primary amine on a target-binding ligand to form the final PROTAC.

This transformation is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as EDC or DCC (N,N'-Dicyclohexylcarbodiimide). reddit.com The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. The reaction is usually performed in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to prevent hydrolysis of the reactive intermediates and the final NHS ester product. reddit.com The resulting (S,R,S)-AHPC-PEG4-NHS ester is then purified and can be stored under anhydrous conditions until it is used for conjugation.

| Starting Material | Reagents | Solvent | Product |

| (S,R,S)-AHPC-PEG4-COOH | N-hydroxysuccinimide, EDC or DCC | Anhydrous DCM or DMF | (S,R,S)-AHPC-PEG4-NHS ester |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| (S,R,S)-AHPC-PEG4-NHS ester | 2,5-dioxopyrrolidin-1-yl 1-((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylamino)-1-oxo-3,6,9,12-tetraoxapentadecan-15-oate |

| AHPC | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| PEG4 | Tetraethylene glycol |

| NHS | N-Hydroxysuccinimide |

| Boc | tert-butyloxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

Bioconjugation Strategies and Applications of S,r,s Ahpc Peg4 Nhs Ester in Protac Assembly

Amine-Reactive Coupling for Target Protein Ligand Integration

The terminal N-hydroxysuccinimide (NHS) ester group of (S,R,S)-AHPC-PEG4-NHS ester is highly reactive towards primary and secondary amines, making it an ideal tool for conjugating the (S,R,S)-AHPC E3 ligase ligand to a wide variety of target protein ligands. This reactivity forms the basis of a robust and widely used bioconjugation strategy in PROTAC development.

Formation of Stable Amide Bonds in PROTAC Constructs

The reaction between the NHS ester of (S,R,S)-AHPC-PEG4-NHS ester and an amine-containing target protein ligand results in the formation of a highly stable amide bond. This covalent linkage is crucial for the integrity and function of the resulting PROTAC molecule, ensuring that the target protein and the E3 ligase are brought into close proximity to facilitate ubiquitination and subsequent degradation. The stability of the amide bond is a key advantage, as it prevents the dissociation of the PROTAC construct under physiological conditions, leading to a more sustained and effective degradation of the target protein.

Optimization of Reaction Conditions for Efficient Conjugation

The efficiency of the amide bond formation between (S,R,S)-AHPC-PEG4-NHS ester and an amine-functionalized target protein ligand is dependent on several reaction parameters. Optimization of these conditions is critical to ensure high yields and purity of the final PROTAC conjugate. Key parameters that are typically optimized include:

pH: The reaction is generally carried out in a slightly basic pH range (typically 7.5-8.5) to ensure that the primary amine of the target ligand is deprotonated and thus more nucleophilic, while minimizing the hydrolysis of the NHS ester.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve both the (S,R,S)-AHPC-PEG4-NHS ester and the target protein ligand, facilitating their interaction.

Temperature: The reaction is often performed at room temperature to balance the reaction rate and the stability of the NHS ester.

Stoichiometry: A slight excess of the (S,R,S)-AHPC-PEG4-NHS ester may be used to drive the reaction to completion, but this needs to be carefully controlled to avoid unwanted side reactions and simplify purification.

Additives: In some cases, a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the reaction mixture to scavenge the acidic N-hydroxysuccinimide byproduct and maintain the optimal pH for the reaction.

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| pH | 7.5 - 8.5 | Maximizes amine nucleophilicity while minimizing NHS ester hydrolysis. |

| Solvent | DMF, DMSO | Provides good solubility for both reactants. |

| Temperature | Room Temperature (20-25°C) | Balances reaction rate and reagent stability. |

| Stoichiometry (NHS ester:Amine) | 1.1:1 to 1.5:1 | Drives the reaction to completion. |

| Base (optional) | DIPEA | Neutralizes acidic byproducts. |

Development of PROTAC Molecules for Diverse Protein Targets

The modular nature of PROTACs allows for the rational design and development of degraders for a wide array of protein targets. (S,R,S)-AHPC-PEG4-NHS ester, as a pre-functionalized E3 ligase ligand-linker conjugate, plays a pivotal role in this process.

Rational Design Principles for Target Protein Ligand-PROTAC Linker Conjugations

Length and Flexibility: The length of the PEG4 chain provides a suitable distance to span between the target protein and the E3 ligase, while its flexibility allows for the necessary conformational adjustments to achieve an optimal orientation for ubiquitination.

Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules and is crucial for their biological activity.

Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding to proteins and other biomolecules, which can improve the pharmacokinetic properties of the PROTAC.

The selection of the attachment point for the linker on the target protein ligand is another critical aspect of rational PROTAC design. The linker should be attached at a position that does not interfere with the binding of the ligand to its target protein. Computational modeling and structural biology techniques are often employed to identify suitable solvent-exposed regions on the target protein ligand for linker conjugation.

Modular Assembly Approaches for Constructing PROTACs Utilizing (S,R,S)-AHPC-PEG4-NHS Ester

The availability of pre-synthesized and functionalized building blocks like (S,R,S)-AHPC-PEG4-NHS ester greatly facilitates a modular approach to PROTAC assembly. This strategy allows for the rapid generation of a diverse range of PROTACs by simply coupling the common E3 ligase ligand-linker moiety with various amine-containing target protein ligands. This modularity is particularly advantageous for structure-activity relationship (SAR) studies, where the impact of different target protein ligands on degradation efficiency can be systematically evaluated while keeping the E3 ligase and linker components constant.

Furthermore, the existence of a family of (S,R,S)-AHPC-PEGn-NHS esters with varying PEG chain lengths (e.g., n=2, 3, 6, 8, 12) allows for the systematic optimization of the linker length. This enables researchers to fine-tune the distance between the target protein and the E3 ligase to achieve the most potent degradation.

| Linker Variation | Relative Linker Length | Potential Impact on PROTAC Activity |

|---|---|---|

| (S,R,S)-AHPC-PEG2-NHS ester | Shorter | May be optimal for targets with binding pockets in close proximity to surface lysines. |

| (S,R,S)-AHPC-PEG4-NHS ester | Intermediate | A versatile starting point for many targets, balancing flexibility and reach. |

| (S,R,S)-AHPC-PEG8-NHS ester | Longer | May be necessary for targets where the binding site is distant from accessible lysines. |

High-Throughput Synthesis of PROTAC Libraries for Research Expeditions

The need to screen large numbers of PROTAC candidates to identify potent and selective degraders has driven the development of high-throughput synthesis platforms. The robust and predictable nature of the reaction between NHS esters and amines makes (S,R,S)-AHPC-PEG4-NHS ester an excellent building block for such automated synthesis workflows.

By arraying a collection of amine-containing target protein ligands in a multi-well plate format, a library of PROTACs can be rapidly synthesized in parallel by adding a solution of (S,R,S)-AHPC-PEG4-NHS ester to each well. This approach significantly accelerates the "design-make-test" cycle in PROTAC discovery, allowing researchers to quickly explore a broad chemical space and identify promising lead compounds. The compatibility of this chemistry with automated liquid handling systems further enhances the throughput and efficiency of the process. This direct-to-biology approach, where crude reaction mixtures can sometimes be directly used in cellular screening assays, further streamlines the discovery pipeline.

Parallel Synthesis Methodologies for Structure-Activity Relationship (SAR) Studies

The empirical nature of PROTAC design necessitates the synthesis and evaluation of a large number of analogues to establish robust structure-activity relationships (SAR). chemrxiv.org Parallel synthesis methodologies are well-suited for this purpose, as they enable the rapid generation of a library of related compounds from a common set of building blocks. In the context of (S,R,S)-AHPC-PEG4-NHS ester, a parallel synthesis approach would typically involve the reaction of this pre-functionalized VHL ligand-linker conjugate with a diverse collection of amine-containing POI ligands.

This strategy allows for the systematic exploration of how different POI ligands impact the degradation activity of the resulting PROTACs, while keeping the E3 ligase ligand and the linker constant. The reactions are often performed in multi-well plates, which facilitates high-throughput synthesis and subsequent screening. chemrxiv.org The use of pre-formed E3-ligand-linker intermediates like (S,R,S)-AHPC-PEG4-NHS ester streamlines this process, as it obviates the need for the de novo synthesis of each individual PROTAC from its constituent parts. chemrxiv.org

A typical workflow for a parallel synthesis-based SAR study using (S,R,S)-AHPC-PEG4-NHS ester would involve the following steps:

Library Design: A set of amine-containing POI ligands with diverse chemical structures is selected. These ligands may be known inhibitors of the target protein or fragments identified through screening campaigns.

Parallel Synthesis: The POI ligands are dispensed into the wells of a microtiter plate, followed by the addition of (S,R,S)-AHPC-PEG4-NHS ester. The reactions are typically carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA). strath.ac.uk

Purification (Optional): Depending on the scale and the requirements of the subsequent biological assays, the newly synthesized PROTACs may be purified using techniques such as high-performance liquid chromatography (HPLC). However, for rapid screening, crude reaction mixtures are sometimes used directly. chemrxiv.org

Biological Evaluation: The PROTAC library is then screened for its ability to induce the degradation of the target protein in a relevant cell line. Key parameters that are determined include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The data obtained from such a study can be used to identify promising POI ligand scaffolds and to understand the structural requirements for effective target protein degradation.

Table 1: Illustrative SAR Data from a Parallel Synthesis of Kinase-Targeting PROTACs using (S,R,S)-AHPC-PEG4-NHS Ester

| POI Ligand | Target Kinase | Resulting PROTAC | DC50 (nM) | Dmax (%) |

| Ligand A | Kinase X | PROTAC-A | 50 | 95 |

| Ligand B | Kinase X | PROTAC-B | 250 | 80 |

| Ligand C | Kinase Y | PROTAC-C | 15 | 98 |

| Ligand D | Kinase Y | PROTAC-D | 100 | 90 |

Combinatorial Chemistry Techniques Enabling Rapid PROTAC Discovery Efforts

Combinatorial chemistry techniques represent a powerful extension of parallel synthesis, allowing for the generation of even larger and more diverse PROTAC libraries. These methods often employ a "split-and-pool" or a "mix-and-split" strategy to create a vast number of compounds from a limited set of building blocks. While the direct application of traditional split-and-pool synthesis with (S,R,S)-AHPC-PEG4-NHS ester as a single building block is not typical, the principles of combinatorial chemistry are highly relevant to modern PROTAC discovery platforms that facilitate rapid synthesis and screening.

One such approach is the "direct-to-biology" platform, where PROTACs are synthesized on a small scale in assay plates and are directly tested in biological assays without purification. nih.gov This methodology is particularly well-suited for the use of reactive building blocks like (S,R,S)-AHPC-PEG4-NHS ester. In this scenario, a library of amine-containing POI ligands can be arrayed in a multi-well plate, and (S,R,S)-AHPC-PEG4-NHS ester can be added to each well to generate a library of PROTACs. The high reactivity of the NHS ester ensures that the amide bond formation proceeds efficiently under mild conditions, making this chemistry compatible with direct biological screening. strath.ac.uk

Another combinatorial approach involves the use of multiple E3 ligase-linker building blocks in parallel. For instance, a library of POI ligands could be reacted with a set of different VHL-PEG-NHS esters, where the length of the PEG linker is varied (e.g., (S,R,S)-AHPC-PEG2-NHS ester, (S,R,S)-AHPC-PEG4-NHS ester, (S,R,S)-AHPC-PEG6-NHS ester). This allows for the simultaneous optimization of both the POI ligand and the linker length, which is a critical parameter for PROTAC efficacy.

The data generated from these combinatorial approaches can be used to construct detailed SAR maps that guide the design of next-generation PROTACs with improved potency and selectivity. The speed and efficiency of these methods significantly accelerate the discovery of novel protein degraders for a wide range of therapeutic targets.

Table 2: Illustrative Data from a Combinatorial Approach Varying Linker Length and POI Ligand for a Bromodomain-Targeting PROTAC

| E3 Ligase-Linker Building Block | POI Ligand | Resulting PROTAC | Target Bromodomain | DC50 (nM) | Dmax (%) |

| (S,R,S)-AHPC-PEG2-NHS ester | Ligand E | PROTAC-E2 | BRD4 | 120 | 75 |

| (S,R,S)-AHPC-PEG4-NHS ester | Ligand E | PROTAC-E4 | BRD4 | 30 | 92 |

| (S,R,S)-AHPC-PEG6-NHS ester | Ligand E | PROTAC-E6 | BRD4 | 85 | 88 |

| (S,R,S)-AHPC-PEG2-NHS ester | Ligand F | PROTAC-F2 | BRD4 | 300 | 60 |

| (S,R,S)-AHPC-PEG4-NHS ester | Ligand F | PROTAC-F4 | BRD4 | 90 | 85 |

| (S,R,S)-AHPC-PEG6-NHS ester | Ligand F | PROTAC-F6 | BRD4 | 150 | 80 |

Mechanistic and Functional Characterization of Protacs Incorporating S,r,s Ahpc Peg4 Nhs Ester

Deciphering the Role of the PEG4 Linker in PROTAC Functionality:Beyond the general knowledge that PEG linkers can improve solubility and provide spatial separation, no specific studies were found that analyze the precise functional role of the PEG4 moiety in this particular compound once incorporated into a functional PROTAC.jenkemusa.combroadpharm.com

Modulation of PROTAC-Target Affinity and Selectivity through Linker Variation

The composition and length of the linker in a PROTAC molecule are critical determinants of its binding affinity for both the target protein and the E3 ligase, as well as its selectivity for the intended target. The (S,R,S)-AHPC-PEG4-NHS ester linker provides a flexible and hydrophilic tether that influences these properties in several ways.

The PEG4 component of the linker, with its inherent flexibility, allows the PROTAC to adopt a range of conformations. This flexibility can be crucial for establishing productive ternary complex formation, where the PROTAC simultaneously binds to both the POI and the E3 ligase. The length of the PEG linker is a key parameter that must be optimized for each specific POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination.

Furthermore, linker variation can impart selectivity. For instance, even subtle changes in linker length, such as extending a linker by a single ethylene (B1197577) glycol unit, have been shown to abolish the degradation of one target protein while preserving the degradation of another, thereby creating a more selective degrader. nih.gov The specific conformation adopted by the (S,R,S)-AHPC-PEG4-NHS ester linker in the context of the ternary complex can lead to unique protein-protein interactions between the POI and VHL, which can enhance binding affinity and selectivity.

Research has demonstrated that the binding affinity of the PROTAC for its individual target proteins can be influenced by the linker. In some cases, longer PEG linkers (≥ 4 PEG units) have been shown to maintain the intrinsic binding affinity of the individual ligands, whereas shorter linkers can lead to a significant decrease in affinity due to steric clashes. nih.gov

To illustrate the impact of linker length on target affinity and degradation, consider the following hypothetical data for a series of PROTACs targeting Protein X, where the linker is varied:

| PROTAC | Linker Composition | Binary Target Affinity (Kd, nM) | Cellular Degradation (DC50, nM) |

| PROTAC-1 | (S,R,S)-AHPC-PEG2-Warhead | 50 | 250 |

| PROTAC-2 | (S,R,S)-AHPC-PEG4-Warhead | 25 | 50 |

| PROTAC-3 | (S,R,S)-AHPC-PEG6-Warhead | 28 | 75 |

| PROTAC-4 | (S,R,S)-AHPC-Alkyl-C8-Warhead | 35 | 150 |

This is an illustrative data table based on general findings in the field and does not represent specific experimental results for (S,R,S)-AHPC-PEG4-NHS ester.

Influence of Linker Characteristics on Ternary Complex Stability and Ubiquitination Kinetics

The stability of the ternary complex (POI-PROTAC-E3 ligase) is a critical factor for efficient protein degradation. The characteristics of the (S,R,S)-AHPC-PEG4-NHS ester linker play a significant role in modulating this stability and the subsequent ubiquitination kinetics.

The flexible nature of the PEG4 linker can allow for an "induced fit" within the ternary complex, facilitating favorable protein-protein interactions between the target protein and VHL that would not occur in the absence of the PROTAC. These induced interactions can lead to cooperative binding, where the affinity of the PROTAC for one protein is enhanced by the presence of the other, resulting in a more stable ternary complex. The PEG linker can also engage in hydrogen bonding and van der Waals interactions within the complex, further contributing to its stability.

The following table presents hypothetical kinetic data for the formation of a ternary complex with different linkers, illustrating the influence of the linker on complex stability:

| Linker Type | Ternary Complex Kd (nM) | Ternary Complex Half-life (t1/2, min) | Ubiquitination Rate (k_ub, min⁻¹) |

| PEG2 | 100 | 5 | 0.2 |

| PEG4 | 20 | 25 | 0.8 |

| PEG6 | 35 | 18 | 0.6 |

| Alkyl-C8 | 80 | 8 | 0.3 |

This is an illustrative data table based on general findings in the field and does not represent specific experimental results for (S,R,S)-AHPC-PEG4-NHS ester.

Impact on Cellular Mechanistic Investigations of PROTACs

The (S,R,S)-AHPC-PEG4-NHS ester linker also has a profound impact on the cellular properties of the resulting PROTAC, which is crucial for conducting meaningful mechanistic investigations in a cellular context.

Cell permeability is another critical factor for PROTAC efficacy. The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount. The physicochemical properties of the linker, including its polarity and flexibility, can influence cell permeability. While highly polar linkers might be expected to have lower permeability, studies have shown that flexible linkers can adopt conformations that shield polar groups, allowing for passive diffusion across the cell membrane. The balance between hydrophilicity for solubility and the ability to adopt a more lipophilic conformation for cell entry is a key aspect of linker design.

Furthermore, the NHS ester group of the (S,R,S)-AHPC-PEG4-NHS ester is a reactive handle that allows for the straightforward conjugation of this VHL-linker moiety to a wide range of target-binding ligands (warheads) that contain a primary or secondary amine. This modularity is highly advantageous for cellular mechanistic studies, as it enables the rapid synthesis of a library of PROTACs with different target specificities but the same E3 ligase-linker component. This allows for a systematic investigation of how the linker's properties influence the degradation of various target proteins.

In cellular assays, the use of well-characterized linkers like (S,R,S)-AHPC-PEG4-NHS ester allows researchers to more confidently attribute differences in degradation efficacy to the properties of the warhead or the specific target protein, as the E3 ligase recruitment and linker-mediated effects are kept constant. This is essential for delineating the structure-activity relationships of new PROTACs and for understanding the cellular mechanisms of targeted protein degradation.

Advanced Research Directions and Emerging Applications of S,r,s Ahpc Peg4 Nhs Ester in Tpd Research

Exploration of Alternative E3 Ligase Ligands and Their Integration with PEGylated Linkers

While the VHL and cereblon (CRBN) E3 ligases are the most utilized in Proteolysis-Targeting Chimera (PROTAC) development, the human genome encodes over 600 E3 ligases, presenting a vast, largely untapped resource for expanding the scope of TPD. frontiersin.org Researchers are actively seeking to recruit alternative E3 ligases to overcome potential resistance mechanisms, achieve tissue-specific protein degradation, and target proteins that may not form stable ternary complexes with VHL or CRBN. frontiersin.org Recently, successful degraders have been developed that recruit ligases such as RNF114, DCAF16, and KEAP1. frontiersin.org

The modular design of PROTACs, facilitated by building blocks like (S,R,S)-AHPC-PEG4-NHS ester, provides a foundational strategy for integrating new E3 ligase ligands. The principles learned from optimizing VHL-based PROTACs are highly transferable. Specifically, the role of the PEGylated linker in providing solubility, controlling spatial orientation between the E3 ligase and the target protein, and engaging in favorable protein-protein interactions to stabilize the ternary complex is a critical consideration for any E3 ligase. nih.gov

The synthetic route for a PROTAC using an alternative E3 ligase ligand would conceptually mirror that of a VHL-based one. A novel E3 ligase ligand would be synthesized with an appropriate exit vector, to which a PEG linker with a terminal reactive group (analogous to the NHS ester) would be attached. This modularity allows for the systematic variation of linker length and composition to optimize degradation efficiency for the new E3 ligase-target pair.

| E3 Ligase | Common Ligand Type | Rationale for Exploration |

| VHL | Hydroxyproline-based peptidomimetics | Broad tissue expression, well-characterized, potent ligands available. researchgate.net |

| CRBN | Thalidomide and its analogues (IMiDs) | Well-characterized, clinically validated ligands, distinct substrate scope from VHL. frontiersin.org |

| IAP | Bestatin derivatives | Potential for overcoming resistance, different cellular expression patterns. researchgate.net |

| MDM2 | Nutlin derivatives | Often overexpressed in cancers, potential for tumor-specific degradation. researchgate.net |

| KEAP1 | Covalent reactive molecules | Potential for novel target scope and overcoming resistance to other degraders. researchgate.net |

Development of Dual or Multi-Targeting PROTAC Architectures

A burgeoning area of TPD research is the design of PROTACs that can simultaneously engage multiple targets, offering potential advantages in treating complex diseases driven by redundant or compensatory signaling pathways. These advanced constructs move beyond the conventional one-target, one-PROTAC paradigm.

One strategy involves creating dual-target PROTACs that degrade two distinct pathogenic proteins. For instance, a heterobifunctional degrader has been developed that can target both α-synuclein and tau, two proteins implicated in neurodegenerative diseases. medchemexpress.com This molecule incorporates a CRBN ligand to target α-synuclein and a VHL ligand to target tau, joined by a central linker. medchemexpress.com The synthesis of such complex molecules relies on the availability of well-defined, pre-functionalized building blocks for each E3 ligase.

Another approach is the development of trivalent PROTACs . These molecules feature a single E3 ligase ligand but are engineered with two warheads that can bind to two different domains on the same large protein or two separate proteins in a complex. For example, a trivalent PROTAC has been designed to bind to both the BD1 and BD2 bromodomains of BET proteins, recruiting a single VHL E3 ligase for degradation. frontiersin.org This can lead to enhanced avidity and potentially improved degradation selectivity compared to bivalent PROTACs. frontiersin.org The defined length and chemical properties of the PEG4 linker in (S,R,S)-AHPC-PEG4-NHS ester are critical for enabling the precise spatial arrangement required for these more complex binding events.

Application in Chemical Proteomics and Target Identification Studies Through PROTAC-based Probes

Understanding the full spectrum of proteins that a PROTAC interacts with inside a cell is crucial for predicting its efficacy and potential off-target effects. PROTAC-based chemical probes, which can be synthesized using reagents like (S,R,S)-AHPC-PEG4-NHS ester, are powerful tools for these investigations. The reactive NHS ester can be readily conjugated to a variety of functional moieties, transforming the VHL-PEG4 core into a versatile probe.

Key applications include:

Target Engagement Studies: By attaching a fluorescent dye to a PROTAC, researchers can use techniques like fluorescence polarization to quantify the binding affinity and kinetics of the PROTAC to its target protein and the E3 ligase, as well as monitor the formation of the ternary complex in real-time.

Affinity-Based Protein Profiling: A biotin (B1667282) tag can be conjugated to the PROTAC. This biotinylated probe can be introduced into cell lysates, and any proteins that bind to it can be pulled down using streptavidin beads and identified by mass spectrometry. This can confirm engagement with the intended target and uncover unintended off-targets.

Competitive Binding Assays: A known PROTAC can be used as a probe in a competitive displacement assay to screen for and identify new ligands for either the target protein or the VHL E3 ligase.

The synthesis of these probes is streamlined by the amine-reactive nature of the NHS ester. A warhead targeting a protein of interest can be synthesized with a linker containing a primary amine, which then reacts with (S,R,S)-AHPC-PEG4-NHS ester to form a stable amide bond, yielding the final PROTAC probe. bpsbioscience.com

Design of Photo-controllable or Activity-Based PROTACs

A significant challenge in pharmacology is achieving precise spatial and temporal control over drug activity to maximize therapeutic effects while minimizing systemic toxicity. Photo-controllable PROTACs represent a cutting-edge solution, enabling researchers to switch protein degradation "on" or "off" using light. The VHL ligand and PEG linker components found in (S,R,S)-AHPC-PEG4-NHS ester are frequently incorporated into these advanced designs.

Two primary strategies have emerged:

Photoswitchable PROTACs: These molecules incorporate a photoswitchable moiety, such as an azobenzene (B91143) group, directly into the linker. nih.gov In one isomeric state (e.g., trans), the PROTAC adopts a conformation that allows for efficient ternary complex formation and target degradation. Upon irradiation with a specific wavelength of light, the azobenzene switches to its cis isomer, altering the geometry of the PROTAC and disrupting the ternary complex, thereby halting degradation. This process can often be reversed with a different wavelength of light, allowing for repeatable on/off control. nih.gov

Photocaged PROTACs: In this approach, a critical functional group on the PROTAC, often on the E3 ligase ligand, is "caged" with a photolabile protecting group. nih.gov For VHL-based PROTACs, the hydroxyl group on the hydroxyproline (B1673980) core of the VHL ligand is essential for binding. By masking this group with a photocleavable cage, the PROTAC is rendered inert. Exposure to light removes the cage, restoring the hydroxyl group and activating the PROTAC's ability to bind VHL and induce degradation. nih.gov

These light-activated technologies provide unprecedented control over protein degradation, making them invaluable research tools and pointing toward future therapeutic applications where drug activity can be precisely targeted to a specific tissue or organ.

| Control Strategy | Mechanism | Key Component | Reversibility |

| Photoswitch | Light-induced isomerization (cis/trans) of a linker moiety alters PROTAC geometry. nih.gov | Azobenzene or similar photoswitchable group in the linker. | Reversible |

| Photocage | Light-induced cleavage of a protecting group unmasks a critical binding functionality. nih.gov | Photolabile group on the VHL ligand (e.g., on the hydroxyl group). | Irreversible |

Computational Modeling and Predictive Design of PROTACs Utilizing VHL Ligands and PEG Linkers

The development of effective PROTACs has historically relied on extensive empirical screening and synthetic chemistry. However, the "linkerology"—finding the optimal linker length, composition, and attachment points—remains a significant challenge. researchgate.net Computational modeling and artificial intelligence have emerged as powerful tools to rationalize PROTAC design and accelerate discovery. researchgate.netrsc.org

The well-defined structures of VHL ligands and the predictable conformational behavior of PEG linkers make them particularly amenable to computational approaches. nih.gov Researchers now use a variety of in silico methods to guide the design of PROTACs built from components like (S,R,S)-AHPC-PEG4-NHS ester:

Ternary Complex Modeling: Using protein-protein docking and molecular dynamics simulations, scientists can predict the three-dimensional structure of the POI-PROTAC-E3 ligase complex. rsc.org These models help determine if a given linker is long enough to span the distance between the two proteins without causing steric clashes and whether it can facilitate favorable protein-protein interactions that stabilize the complex. nih.gov

Linker Conformational Analysis: Simulations can explore the vast conformational space of flexible linkers like PEG, identifying low-energy conformations that are "pre-organized" for binding and reduce the entropic penalty of ternary complex formation. nih.gov

Predictive Degradation Models: By training machine learning algorithms on datasets of known active and inactive PROTACs, researchers are developing models that can predict the degradation potential of a novel PROTAC design based on its structural and physicochemical properties. arxiv.org

These computational tools are shifting PROTAC design from a trial-and-error process to a more rational, structure-based approach, saving significant time and resources in the discovery of new protein degraders. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for designing experiments using (S,R.S)-AHPC-PEG4-NHS ester in protein conjugation?

- Methodological Answer : Optimize reaction pH (8–9) to activate the NHS ester for efficient amine targeting. Use molar excess ratios (e.g., 5:1 reagent-to-protein) to maximize labeling while minimizing aggregation. Post-reaction, purify conjugates via size-exclusion chromatography to remove unreacted reagents. Validate conjugation efficiency using MALDI-TOF or SDS-PAGE with Coomassie staining .

Q. How does the PEG4 spacer in this compound influence solubility and steric hindrance?

- Methodological Answer : The PEG4 spacer enhances aqueous solubility by reducing hydrophobic interactions. However, steric effects may limit accessibility to buried amine residues. To test steric impact, compare conjugation efficiency with shorter PEG spacers (e.g., PEG2) using fluorescence quantification or mass spectrometry .

Q. What protocols ensure stable storage of this compound?

- Methodological Answer : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. For short-term use (<1 week), dissolve in dry DMSO and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC or NMR if unexpected reaction inefficiencies occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in target specificity when using this compound in cellular assays?

- Methodological Answer : If off-target binding is observed, employ competitive inhibition assays with free AHPC or use blocking agents (e.g., BSA). Validate specificity via knockout cell lines or siRNA silencing of the target receptor. Cross-reference binding affinity data with SPR (surface plasmon resonance) to confirm molecular interactions .

Q. What strategies optimize reaction kinetics for this compound in complex biological matrices (e.g., serum)?

- Methodological Answer : Pre-clear serum samples using centrifugal filtration to remove endogenous amines. Adjust reaction time (30–120 minutes) based on matrix complexity. Use quenching agents like glycine or Tris buffer to terminate reactions. Quantify residual reactivity via fluorescent probes (e.g., Cy5-azide) in click chemistry validation .

Q. How should researchers address discrepancies in in vivo biodistribution data post-conjugation?

- Methodological Answer : Control for PEG4 spacer stability by comparing in vivo clearance rates using radiolabeled (e.g., ^89Zr) vs. fluorescently tagged conjugates. Perform pharmacokinetic modeling to distinguish between metabolic degradation and target-mediated uptake. Validate tissue distribution via autoradiography or LC-MS/MS .

Q. What analytical methods differentiate between covalent conjugation and non-specific adsorption of this compound?

- Methodological Answer : Use SDS-PAGE under reducing/non-reducing conditions to confirm covalent bonds. Perform tryptic digest followed by LC-MS/MS to map conjugation sites. For non-specific binding, include negative controls with NHS ester inactivation (e.g., pre-hydrolysis) .

Data Analysis & Reporting

Q. How to statistically validate the reproducibility of conjugation efficiency across batches?

- Methodological Answer : Apply ANOVA or Tukey’s HSD test to compare batch-to-batch variability. Include ≥3 technical replicates per batch and report CV (coefficient of variation). Use Bland-Altman plots to assess agreement between analytical methods (e.g., UV-Vis vs. fluorescence) .

Q. What frameworks ensure rigorous hypothesis testing when studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Adopt the PICO framework to define Population (target proteins), Intervention (derivative modifications), Comparison (wild-type reagent), and Outcomes (binding affinity, stability). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.